molecular formula C22H21N3O4 B2674306 N-(3-acetamidophenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide CAS No. 906157-38-8

N-(3-acetamidophenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide

Cat. No.: B2674306
CAS No.: 906157-38-8
M. Wt: 391.427
InChI Key: XDRFJMFLFRQFRV-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

The synthesis and evaluation of a series of compounds related to tebuquine, including derivatives involving the acetamido functional group, have demonstrated significant antimalarial activity against Plasmodium berghei in mice. These compounds, through their structure-activity relationship, show promising properties including excellent activity against resistant strains of parasites, activity in primate models, and pharmacokinetic properties suggesting protection against infection for extended periods even after oral administration. Such findings underscore the potential of these compounds, including those structurally related to N-(3-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide, for further clinical trials in humans (Werbel et al., 1986).

Structural and Fluorescence Properties

Research into the structural aspects of two amide-containing isoquinoline derivatives has provided insights into their potential applications. These compounds, by interacting with different acids, can form gels or crystalline solids, demonstrating their adaptability in various chemical environments. Furthermore, their ability to form host–guest complexes with enhanced fluorescence emission suggests potential applications in materials science, particularly in fluorescence-based technologies. This adaptability and the unique fluorescence properties of such compounds highlight the versatility of N-(3-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide related structures in scientific research (Karmakar et al., 2007).

Antifungal Applications

The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with significant fungicidal activity against Candida and Aspergillus species underscores the potential of compounds with acetamide groups in addressing fungal infections. These findings are crucial in the search for new antifungal agents, especially given the challenge of low plasmatic stability in some derivatives. The development of compounds with improved stability while maintaining potent antifungal activity is a significant step forward in antifungal therapy, suggesting similar compounds, including those related to N-(3-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide, could be valuable in this field (Bardiot et al., 2015).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative has shown significant antiviral and antiapoptotic effects in vitro, indicating its potential therapeutic efficacy in treating Japanese encephalitis. This compound's ability to significantly reduce viral load and increase survival in infected mice points to the potential of related compounds, including N-(3-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide, in antiviral research and treatment strategies (Ghosh et al., 2008).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-3-11-25-12-10-18-19(22(25)28)8-5-9-20(18)29-14-21(27)24-17-7-4-6-16(13-17)23-15(2)26/h3-10,12-13H,1,11,14H2,2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRFJMFLFRQFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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